N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 879362-37-5
Cat. No.: VC4443609
Molecular Formula: C15H15N3OS2
Molecular Weight: 317.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879362-37-5 |
|---|---|
| Molecular Formula | C15H15N3OS2 |
| Molecular Weight | 317.43 |
| IUPAC Name | N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H15N3OS2/c1-3-12-6-4-5-7-14(12)18(11(2)19)15-17-13(9-21-15)8-16-10-20/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | CGBJJLHAVPJANM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C |
Introduction
Chemical Identity and Structural Features
The IUPAC name N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide reflects its bifunctional architecture. Key structural components include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 .
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Isothiocyanatomethyl group: A -CH-N=C=S substituent at the 4-position of the thiazole, conferring electrophilic reactivity .
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Acetamide bridge: Connects the thiazole to a 2-ethylphenyl group, enhancing lipophilicity .
The compound’s SMILES string (CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C) and InChIKey (CGBJJLHAVPJANM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography data for analogous thiazole derivatives suggest a planar thiazole ring with substituents adopting orientations that minimize steric strain .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for this compound are scarce, its synthesis likely follows established methodologies for N-substituted thiazole acetamides :
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Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters .
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Acylation: Reaction of the thiazole amine with chloroacetyl chloride or acetic anhydride to install the acetamide group .
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Functionalization: Introduction of the isothiocyanatomethyl group via nucleophilic substitution or thiourea decomposition .
A representative pathway for analogous compounds involves:
Reactivity Profile
The isothiocyanate (-N=C=S) group is highly reactive, participating in:
The acetamide moiety may undergo hydrolysis to carboxylic acids under acidic or basic conditions, while the ethylphenyl group contributes to hydrophobic interactions .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
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